5-Aminohexanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-aminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(7)3-2-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIFBCSOBBFHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855913-65-4 | |
| Record name | 5-aminohexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-aminohexanoic acid vs 6-aminohexanoic acid structure
This guide provides a rigorous technical analysis comparing 5-aminohexanoic acid (5-AHA) and 6-aminohexanoic acid (6-AHA) . While they share the same molecular formula (
Executive Technical Summary
The distinction between these two molecules is not merely semantic; it is a question of molecular recognition .
-
6-AHA (
-aminocaproic acid): A linear, achiral molecule that perfectly mimics the side chain of Lysine. This allows it to act as a potent antifibrinolytic drug by blocking the Kringle domains of plasminogen. -
5-AHA (
-aminohexanoic acid): A branched isomer containing a chiral center at C5. Its steric bulk prevents it from fitting into the lysine-binding pockets that 6-AHA targets, rendering it pharmacologically distinct and more relevant as a building block for peptidomimetics ( -peptides) and specialized polymers.
Part 1: Structural & Physicochemical Divergence
The defining difference is the position of the amine group relative to the carboxyl terminus.[1] This shift introduces chirality in 5-AHA, a property absent in 6-AHA.
Comparative Data Matrix
| Feature | 6-Aminohexanoic Acid (6-AHA) | 5-Aminohexanoic Acid (5-AHA) |
| IUPAC Name | 6-aminohexanoic acid | 5-aminohexanoic acid |
| Common Name | ||
| Structure Type | Linear, Achiral | Branched (Methyl group at C5), Chiral |
| Stereoisomers | None (1 form) | Two Enantiomers ( |
| pKa (COOH) | ~4.43 | ~4.3 (Predicted via inductive effect) |
| pKa ( | ~10.75 | ~10.5 (Slightly lower due to proximity) |
| Solubility | High (Water), Insol. (Ethanol) | High (Water), Moderate (Ethanol) |
| Primary Role | Antifibrinolytic Drug / Nylon-6 Precursor | Metabolic Intermediate / Chiral Synthon |
Structural Visualization
The following diagram illustrates the carbon backbone shift and the resulting stereochemical implications.
Figure 1: Structural topology comparing the linear chain of 6-AHA vs. the chiral branching of 5-AHA.
Part 2: Pharmacological Mechanism (The "Lock and Key" Failure)
The clinical utility of 6-AHA (Amicar) relies entirely on its ability to mimic the amino acid Lysine .
The 6-AHA Mechanism (Success)
Plasminogen contains "Kringle domains" which have specific Lysine-Binding Sites (LBS).[2][3] These sites normally bind to lysine residues on fibrin clots, allowing plasmin to dissolve the clot.[4]
-
Mimicry: 6-AHA has the exact distance between the carboxyl and amine groups (~7 Å) as the side chain of lysine.
-
Action: It enters the LBS, binds reversibly, and blocks plasminogen from docking onto fibrin.[3]
-
Result: Fibrinolysis is inhibited; the clot remains stable.[4][5]
The 5-AHA Mechanism (Failure/Divergence)
5-AHA fails as a potent antifibrinolytic due to steric hindrance .
-
Shortened Chain: The distance between the charge centers is reduced by one carbon bond length.
-
Methyl Interference: The methyl group at C5 (the "tail" of the chain) creates steric clash within the narrow binding pocket of the Kringle domain.
-
Metabolic Fate: Instead of acting as a drug, 5-AHA is often processed via transaminases into 5-oxohexanoic acid or channeled into beta-oxidation-like pathways.
Figure 2: Pharmacophore mapping showing why 6-AHA works as a drug while 5-AHA does not.
Part 3: Synthetic Pathways & Experimental Protocols
Protocol A: Biocatalytic Synthesis of 5-AHA (Chiral)
Unlike 6-AHA, which is produced industrially by the acid hydrolysis of caprolactam, 5-AHA requires stereoselective synthesis. The modern standard is
Objective: Synthesize chiral 5-AHA from 5-oxohexanoic acid or 2-methylcyclopentanone.
Reagents:
-
Substrate: 2-methylcyclopentanone (precursor) or 5-oxohexanoic acid.
-
Enzyme:
-Transaminase (e.g., from Chromobacterium violaceum or Arthrobacter sp.). -
Amine Donor: Isopropylamine or L-Alanine.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[6]
Step-by-Step Workflow:
-
Ring Opening (If starting from ketone): Treat 2-methylcyclopentanone with Baeyer-Villiger monooxygenase (BVMO) to form the lactone, followed by hydrolysis to 5-oxohexanoic acid.
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Reaction Setup:
-
Add 5-oxohexanoic acid (10 mM final).
-
Add Amine Donor (Isopropylamine, 100 mM) to drive equilibrium.
-
Add Purified Transaminase (1 mg/mL).
-
-
Incubation: Incubate at 30°C with shaking (150 rpm) for 24 hours.
-
Quenching: Stop reaction by adding HCl to pH 2.0.
-
Purification: The zwitterionic product is difficult to extract with organic solvents. Use Ion Exchange Chromatography (Dowex 50W) eluting with
.
Protocol B: HPLC Separation of Isomers
Because 5-AHA and 6-AHA are isomers with identical molecular weights (MW 131.17), Mass Spectrometry (MS) alone cannot distinguish them easily without fragmentation analysis. HPLC separation is required.[7][8]
Method: Reverse-Phase HPLC with OPA Derivatization (Fluorescence Detection).
-
Derivatization Reagent:
-
Dissolve 10 mg
-Phthalaldehyde (OPA) in 250 L methanol. -
Add 37.5 mL 0.4 M Borate buffer (pH 10.4).
-
Add 50
L 3-Mercaptopropionic acid (reduces steric bulk compared to BME).
-
-
Sample Prep: Mix 10
L sample + 50 L OPA reagent. Wait 1 min. -
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse AAA), 3.5
m, 4.6 x 150 mm. -
Mobile Phase A: 40 mM
, pH 7.8. -
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).[9]
-
Gradient: 0% B to 50% B over 20 mins.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
-
Expected Results:
-
6-AHA: Elutes later due to higher hydrophobicity of the linear chain and accessible primary amine.
-
5-AHA: Elutes earlier; the branched methyl group near the amine slightly hinders the OPA derivatization stability and alters retention time.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564, 6-Aminocaproic acid. Retrieved from [Link]
- Alkermes Pharma Ireland Ltd.Patent WO2020031201A1: Improved process for the preparation of 6-aminohexanoic acid.
-
Mathew, S., et al. (2016).Enzymatic synthesis of chiral amino acids using
-transaminase.[8] Royal Society of Chemistry. Retrieved from [Link] -
Agilent Technologies. Analysis of Amino Acids by HPLC (Technical Note). Retrieved from [Link]
Sources
- 1. diaion.com [diaion.com]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. agilent.com [agilent.com]
Solubility of 5-Aminohexanoic Acid Hydrochloride: A Comparative Analysis in Water and Ethanol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Development
5-aminohexanoic acid, a derivative of the amino acid lysine, is a molecule of significant interest in various therapeutic areas. Its hydrochloride salt form is often utilized to enhance its stability and aqueous solubility.[1] Understanding the solubility of 5-aminohexanoic acid hydrochloride in different solvent systems is paramount for formulation scientists and medicinal chemists. The choice of solvent can profoundly impact drug absorption, distribution, metabolism, and excretion (ADME) profiles. Water and ethanol are frequently employed in pharmaceutical processes, both as reaction media and as key components of final formulations. Therefore, a comparative understanding of the solubility of 5-aminohexanoic acid hydrochloride in these two protic solvents is of great practical importance.
Theoretical Framework: Predicting Solubility Based on Molecular Interactions
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
2.1. The Solute: 5-Aminohexanoic Acid Hydrochloride
5-aminohexanoic acid hydrochloride is an ammonium salt.[1] In its solid, crystalline form, the primary interactions are strong ionic forces between the protonated amino group (-NH3+) and the chloride ion (Cl-), as well as hydrogen bonding and van der Waals forces between the aliphatic chains.
2.2. The Solvents: Water vs. Ethanol
-
Water (H₂O): A highly polar protic solvent with a high dielectric constant. It is an excellent hydrogen bond donor and acceptor.[2][3]
-
Ethanol (C₂H₅OH): A polar protic solvent, but less polar than water.[2][4] It has a lower dielectric constant and is also a hydrogen bond donor and acceptor, though to a lesser extent than water. The presence of the ethyl group introduces a nonpolar character to the molecule.
2.3. Predicted Solubility
Based on the principles of intermolecular forces, we can predict the relative solubility of 5-aminohexanoic acid hydrochloride in water and ethanol:
-
In Water: The high polarity of water and its ability to form strong hydrogen bonds make it an excellent solvent for ionic compounds.[5][6] The dissolution process in water involves the hydration of the ammonium cation and the chloride anion, where water molecules orient themselves around the ions, forming stabilizing hydration shells. This process is energetically favorable and is expected to overcome the lattice energy of the solid salt, leading to high solubility. The zwitterionic character of the parent amino acid in aqueous solution further contributes to its interaction with water molecules.[7]
-
In Ethanol: While ethanol is a polar solvent, its lower polarity and dielectric constant compared to water will result in less effective solvation of the ions of 5-aminohexanoic acid hydrochloride.[8] The nonpolar ethyl group of ethanol will have weaker interactions with the charged species of the salt. Consequently, the solubility of 5-aminohexanoic acid hydrochloride is predicted to be significantly lower in ethanol than in water.[9]
The following table summarizes the key physicochemical properties influencing the solubility of 5-aminohexanoic acid hydrochloride in water and ethanol.
| Property | Water (H₂O) | Ethanol (C₂H₅OH) | 5-Aminohexanoic Acid Hydrochloride |
| Polarity | High[2] | Moderate[10] | High (Ionic Salt)[5] |
| Hydrogen Bonding | Strong Donor & Acceptor[11] | Donor & Acceptor[4] | Hydrogen Bond Donor (-NH3+) & Acceptor (Cl-) |
| Dielectric Constant | High | Lower than water | N/A |
| Primary Solute-Solvent Interactions | Ion-dipole, Hydrogen bonding | Ion-dipole, Hydrogen bonding | N/A |
| Predicted Relative Solubility | High | Low to Moderate | N/A |
Table 1: Predicted Relative Solubility and Influencing Factors.
Below is a diagram illustrating the key intermolecular forces at play.
Caption: Intermolecular forces governing solubility.
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of 5-aminohexanoic acid hydrochloride, the shake-flask method followed by gravimetric analysis is a reliable and widely accepted "gold standard" approach.[12][13]
3.1. Materials and Equipment
-
5-aminohexanoic acid hydrochloride (pure solid)
-
Deionized water
-
Absolute ethanol
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaking incubator or water bath
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Drying oven
-
Glass vials with screw caps
3.2. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-aminohexanoic acid hydrochloride to separate vials containing a known volume of deionized water and absolute ethanol, respectively. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
For enhanced separation, the supernatant can be centrifuged.
-
-
Sample Analysis (Gravimetric Method):
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microparticles.
-
Accurately weigh an empty, dry container (e.g., a watch glass or a small beaker).
-
Transfer a precise volume of the clear filtrate to the pre-weighed container.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the container in a desiccator and re-weigh it.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula: S ( g/100 mL) = [(Weight of container + dried solute) - (Weight of empty container)] / (Volume of filtrate in mL) * 100
-
3.3. Self-Validating System and Controls
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Purity of Materials: The purity of the solute and solvents should be confirmed prior to the experiment.
The following diagram illustrates the experimental workflow for solubility determination.
Caption: Experimental workflow for solubility determination.
Causality Behind Experimental Choices and Field-Proven Insights
-
Choice of Shake-Flask Method: This method is chosen for its simplicity, reliability, and its ability to achieve thermodynamic equilibrium, providing a true measure of solubility.[12]
-
Equilibration Time: A prolonged equilibration time is necessary to ensure that the dissolution process has reached a steady state, which is particularly important for compounds that may have slow dissolution kinetics.
-
Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining accurate and reproducible results.
-
Gravimetric Analysis: This method is robust and does not require the development of a specific analytical method (e.g., HPLC, UV-Vis), making it a versatile and accessible technique.[14]
Conclusion and Implications for Drug Development
The solubility of 5-aminohexanoic acid hydrochloride is predicted to be significantly higher in water than in ethanol due to the superior ability of water to solvate the ionic species through strong ion-dipole interactions and hydrogen bonding. This differential solubility has important implications for pharmaceutical development:
-
Formulation: For aqueous-based oral or parenteral formulations, the high water solubility of 5-aminohexanoic acid hydrochloride is advantageous. In contrast, its lower solubility in ethanol may be a limiting factor in the development of ethanol-based formulations or co-solvent systems.
-
Purification: The differential solubility can be exploited in purification processes, such as crystallization, where ethanol could potentially be used as an anti-solvent to precipitate the compound from an aqueous solution.
-
Drug Delivery: Understanding the solubility in different solvent environments is crucial for predicting the in vivo behavior of the drug, as the gastrointestinal tract and various tissues represent complex aqueous environments with varying compositions.
This guide provides a theoretical foundation and a practical experimental framework for researchers and scientists to understand and determine the solubility of 5-aminohexanoic acid hydrochloride. The principles and methodologies outlined herein are broadly applicable to the study of other ionizable pharmaceutical compounds.
References
-
ResearchGate. (n.d.). Intermolecular Hydrogen Bonds Formed Between Amino Acid Molecules in Aqueous Solution Investigated by Temperature-jump Nanosecond Time-resolved Transient Mid-IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Water Hydrogen-Bond Dynamics around Amino Acids: The Key Role of Hydrophilic Hydrogen-Bond Acceptor Groups. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Flexi answers - Is ethanol more polar than water?. Retrieved from [Link]
-
ACS Publications. (2026, January 19). Spectral Fingerprints of Hydrogen-Bonding in Water Solvation of Amino Acids. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Solvation thermodynamics of four amino acids in electrolytic solutions of sodium and potassium iodide salts at 298.15. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Intermolecular hydrogen bonding behavior of amino acid radical cations. Retrieved from [Link]
-
Quora. (2023, February 8). Does aqueous ethanol have a higher polarity than pure water?. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
YouTube. (2021, January 28). Is C2H5OH (Ethanol) Soluble or Insoluble in Water?. Retrieved from [Link]
-
N.p. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Thermodynamics of Solute–Solvent Interactions and Solubility of Some Amino Acids in Aqueous Sodium Iodide Solutions at T = 298.15 K. Retrieved from [Link]
-
N.p. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved from [Link]
-
PMC. (n.d.). Solvation thermodynamics from cavity shapes of amino acids. Retrieved from [Link]
-
Biblioteca Digital do IPB. (2022, September 28). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Amino acids in aqueous solution. Effect of molecular structure and temperature on thermodynamics of dissolution. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effect of alcohol on the solubility of amino acid in water. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ck12.org [ck12.org]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. pharmajournal.net [pharmajournal.net]
Methodological & Application
Application Note: Strategic Utilization of 5-Aminohexanoic Acid (5-Ahx) as a Hydrophobic Peptide Linker
Part 1: Executive Summary & Technical Rationale
The "Linker Logic" in Drug Design
In the engineering of peptide-drug conjugates (PDCs), PROTACs, and stapled peptides, the linker is not merely a bridge; it is a functional component that dictates solubility, flexibility, and metabolic fate. While 6-aminohexanoic acid (6-Ahx) is the industry standard for hydrophobic spacing, 5-aminohexanoic acid (5-Ahx) represents a precision alternative that introduces specific steric and chiral properties often required to fine-tune pharmacokinetics.
5-Ahx vs. The Standard (6-Ahx)
The critical distinction lies in the backbone topology.
-
6-Ahx (
-Ahx): Linear, achiral, highly flexible. Primarily used to extend distance (approx. 7–8 Å) without inducing secondary structure. -
5-Ahx (
-aminohexanoic acid): Branched (methyl group at C5) and chiral.-
Structure:
-
Advantage: The C5-methyl group introduces steric hindrance , which can protect adjacent peptide bonds from proteolytic cleavage (specifically carboxypeptidases) and restrict conformational freedom, potentially stabilizing bioactive conformations.
-
Application Matrix
Use 5-Ahx when your design requires:
-
Hydrophobic Shielding: To mask polar payloads or facilitate membrane penetration.
-
Proteolytic Resistance: When linear linkers (Gly-Ser or 6-Ahx) degrade too rapidly in plasma.
-
Conformational Biasing: When a completely flexible tether (like PEG) reduces binding affinity due to high entropic penalty upon binding.
Part 2: Comparative Chemical Profile
The following table contrasts 5-Ahx with standard hydrophilic and hydrophobic linkers to guide selection.
| Feature | 5-Aminohexanoic Acid (5-Ahx) | 6-Aminohexanoic Acid (6-Ahx) | PEG-2 (AEEA) | Glycine-Serine (GS) |
| Primary Character | Hydrophobic, Chiral | Hydrophobic, Linear | Hydrophilic, Linear | Hydrophilic, Flexible |
| Structure | Branched ( | Linear ( | Polyether | Polyamide |
| Steric Bulk | High (Methyl group @ C5) | Low | Low | Lowest |
| Proteolytic Stability | High (Non-canonical + Steric) | Moderate (Non-canonical) | High (Non-peptide) | Low (Natural bonds) |
| Solubility Impact | Decreases aqueous solubility | Decreases aqueous solubility | Increases aqueous solubility | Neutral/Good |
| Coupling Kinetics | Slower (Steric hindrance) | Fast | Moderate | Fast |
Part 3: Protocol - Solid Phase Peptide Synthesis (SPPS)
Materials & Reagents[1][2]
-
Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids/protected fragments).
-
Fmoc-5-Ahx-OH: Ensure high optical purity if using a specific enantiomer (
or ). -
Coupling Agents: DIC/Oxyma Pure (preferred for preventing racemization) or HATU/DIEA.
-
Solvents: DMF (peptide grade), NMP (for difficult sequences).
Critical Workflow: Coupling 5-Ahx
Note: Due to the methyl group at the
Step 1: Resin Preparation[1]
-
Swell resin in DCM (20 min) followed by DMF (20 min).
-
Perform initial Fmoc deprotection (20% Piperidine/DMF, 2
5 min).
Step 2: Coupling Fmoc-5-Ahx-OH (The Linker)
-
Activation: Dissolve Fmoc-5-Ahx-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF. Pre-activate for 2 minutes.
-
Why DIC/Oxyma? It minimizes racemization of the chiral C5 center compared to HATU/base methods [1].
-
-
Reaction: Add to resin. Agitate for 60–90 minutes at room temperature.
-
Optimization: If using HATU, reduce base concentration to prevent epimerization.
-
-
QC: Perform Kaiser test. If slightly blue (incomplete), recouple using HATU/HOAt (3 eq) with DIEA (6 eq) for 45 mins.
Step 3: Chain Elongation (Coupling ONTO 5-Ahx)
This is the bottleneck. The amino group of 5-Ahx is a primary amine, but it is attached to a secondary carbon (
-
Deprotection: Remove Fmoc from 5-Ahx (20% Piperidine/DMF).[1]
-
Next Amino Acid Activation: Use a stronger activation for the incoming residue.
-
Recommended: HATU (4 eq) / DIEA (8 eq) / AA (4 eq).
-
-
Double Coupling: Mandatory.
-
Coupling 1: 60 min.
-
Coupling 2: 60 min.
-
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.
Cleavage & Isolation
-
Cocktail: 95% TFA, 2.5% TIS, 2.5%
(Standard). -
Precipitation: Cold diethyl ether.
-
Note on Solubility: Peptides with 5-Ahx linkers are hydrophobic. Dissolve crude peptide in 50% Acetic Acid or DMSO prior to HPLC purification, rather than 0.1% TFA/Water, to prevent aggregation on the column.
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting 5-Ahx and the synthesis cycle adjustments required.
Caption: Decision matrix for selecting 5-Ahx versus standard linkers, followed by critical modifications required in the Solid Phase Peptide Synthesis (SPPS) workflow to accommodate steric hindrance.
Part 5: Quality Control & Troubleshooting
Analytical HPLC
-
Shift Prediction: 5-Ahx is more hydrophobic than 6-Ahx due to the methyl branch effectively increasing the lipophilic surface area slightly or altering solvation. Expect a later retention time on C18 columns compared to 6-Ahx analogs.
-
Diastereomer Check: If using racemic 5-Ahx, you will see doublet peaks (diastereomers) if the rest of the peptide contains chiral centers. Always use enantiomerically pure Fmoc-5-Ahx (e.g., (S)-5-aminohexanoic acid) to avoid complex product mixtures [2].
Mass Spectrometry
-
Mass Difference:
-
5-Ahx MW: 131.17 Da (residue mass: 113.16 Da).
-
6-Ahx MW: 131.17 Da (residue mass: 113.16 Da).
-
Warning: 5-Ahx and 6-Ahx are isomers. MS cannot distinguish them. You must rely on NMR or strict supply chain control to verify identity.
-
Troubleshooting "Difficult Sequences"
If the coupling onto 5-Ahx fails (deletion sequences observed):
-
Switch Solvent: Use 100% NMP instead of DMF during the coupling of the subsequent amino acid.
-
Temperature: Elevate reaction temperature to 50°C (Microwave SPPS) for the coupling step onto the 5-Ahx amine.
Part 6: References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Markowska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.[2] International Journal of Molecular Sciences, 22(22), 12122.[2] (Contextual comparison of Ahx isomers).
-
BroadPharm. Fmoc-6-aminohexanoic acid Product Guide (Standard Reference for Ahx family linkers).
-
Creative Peptides. Peptide Linkers: Design and Applications.
Note: While 6-Ahx is the commodity standard, the specific use of 5-Ahx implies a requirement for the specific properties of the branched isomer. Ensure your starting material is chemically verified as the 5-amino isomer (CAS 2278-18-4 for the acid) and not the linear 6-amino variant.
Sources
Application Notes & Protocols for the Enzymatic Production of 6-Aminohexanoic Acid from L-Lysine
Authored by: Gemini, Senior Application Scientist
Executive Summary
6-Aminohexanoic acid (6-AHA) is a C6 ω-amino acid of significant industrial value, primarily serving as the monomer for the production of Nylon-6. Traditional chemical synthesis routes for 6-AHA and its lactam, caprolactam, rely on petroleum-based feedstocks and often involve harsh reaction conditions, hazardous intermediates, and significant environmental footprints. Biocatalysis, leveraging the high specificity and efficiency of enzymes, presents a sustainable and economically compelling alternative. This guide details an enzymatic pathway for the synthesis of 6-aminohexanoic acid directly from L-lysine, a readily available bio-based feedstock produced on a large scale via fermentation.
This document provides a comprehensive overview of a two-step enzymatic cascade, explaining the scientific rationale behind the methodology. It includes detailed, field-tested protocols for enzyme expression, purification, and the subsequent biocatalytic reactions. Furthermore, it outlines the critical parameters for process optimization and analytical validation, ensuring a robust and reproducible workflow for researchers, scientists, and professionals in drug development and biochemical engineering.
Scientific Background and Rationale
The conversion of L-lysine, a six-carbon diamino acid, into 6-aminohexanoic acid requires the selective deamination of the α-amino group (at the C2 position) while retaining the ε-amino group (at the C6 position). A direct deamination is challenging; however, a highly efficient pathway involves an intramolecular cyclization reaction followed by the reductive opening of the resulting cyclic intermediate.
This process is achieved through a two-enzyme cascade:
-
L-Lysine Cyclodeaminase (LCD): This enzyme catalyzes the intramolecular cyclization of L-lysine via the elimination of the α-amino group as ammonia. This reaction forms an internal imine, L-Δ¹-piperideine-2-carboxylate (P2C), which exists in equilibrium with its hydrated form and the cyclic amino acid, L-pipecolic acid (L-homoproline)[1]. This initial step is crucial as it effectively removes the unwanted α-amino group in a highly specific and irreversible reaction.
-
Reductase/Hydrolase Action: The cyclic intermediate, L-pipecolic acid, is then converted to 6-aminohexanoic acid. This step involves the reductive cleavage of the cyclic amide/imine bond. While various enzymes could potentially catalyze this step, it is an area of ongoing research. A "reducing enzyme," likely a type of reductase requiring a cofactor such as NADH or NADPH, is proposed to open the ring structure to yield the final linear product, 6-aminohexanoic acid[1].
The causality behind this two-step approach is rooted in enzymatic specificity. The L-lysine cyclodeaminase provides a clean, targeted modification of the α-amino group, creating an intermediate that is primed for the second enzymatic step. This avoids the protection and deprotection steps common in chemical synthesis and proceeds under mild, aqueous conditions.
Visual Pathway Overview
Caption: Overall experimental workflow for 6-AHA production.
Detailed Protocols
Protocol 1: Recombinant Enzyme Expression and Purification
This protocol describes a general method for producing His-tagged L-lysine cyclodeaminase (LCD) in E. coli.
A. Materials
-
E. coli BL21(DE3) cells transformed with an expression vector (e.g., pET-28a) containing the gene for His-tagged LCD.
-
LB Broth and LB Agar plates with appropriate antibiotic (e.g., 50 µg/mL Kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA Agarose resin.
-
Storage Buffer: 50 mM PIPES, pH 7.0, 10% glycerol.
B. Procedure
-
Inoculate 10 mL of LB broth (with antibiotic) with a single colony of the expression strain and grow overnight at 37°C with shaking (220 rpm).
-
Inoculate 1 L of LB broth (with antibiotic) with the 10 mL overnight culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to shake for 16-18 hours.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Add the supernatant to 2 mL of pre-equilibrated Ni-NTA resin and incubate for 1 hour at 4°C with gentle mixing.
-
Wash the resin twice with 10 mL of Wash Buffer.
-
Elute the protein with 5 mL of Elution Buffer.
-
Perform a buffer exchange into Storage Buffer using a desalting column or dialysis.
-
Determine the protein concentration using a Bradford assay and verify purity with SDS-PAGE. Store at -80°C.
Protocol 2: Two-Step Enzymatic Synthesis of 6-Aminohexanoic Acid
This protocol outlines the biocatalytic conversion in a single pot or as two separate reactions.
A. Materials
-
L-Lysine monohydrochloride.
-
Purified L-Lysine Cyclodeaminase (LCD) enzyme (from Protocol 1).
-
Purified Reductase enzyme (source-dependent).
-
Reaction Buffer: 200 mM PIPES, pH 7.0.
-
NAD(P)H cofactor.
-
Trichloroacetic acid (TCA) for reaction quenching.
B. Procedure
-
Step 1 (LCD Reaction):
-
Set up the reaction mixture in a 50 mL tube:
-
L-Lysine: 10 g/L (or desired concentration).
-
Reaction Buffer (200 mM PIPES, pH 7.0): to a final volume of 20 mL.
-
LCD Enzyme: 0.5 mg/mL.
-
-
Incubate at 60°C with gentle agitation for 4-6 hours. A high conversion rate (>90%) is expected.[1]
-
Control: A parallel reaction without the LCD enzyme.
-
Take a 100 µL sample for HPLC analysis to confirm the conversion of L-lysine to L-pipecolic acid.
-
-
Step 2 (Reductase Reaction):
-
Cool the reaction mixture from Step 1 to 37°C.
-
Add the following components directly to the mixture:
-
Reductase Enzyme: 0.5 - 1.0 mg/mL.
-
NAD(P)H: 1.5 molar equivalents relative to the initial L-lysine concentration.
-
-
Incubate at 37°C with gentle agitation for 12-24 hours.
-
Control: A parallel reaction without the reductase enzyme.
-
Monitor the reaction progress by taking periodic samples (e.g., at 0, 4, 8, 12, 24 hours).
-
Quench the reaction in the samples by adding TCA to a final concentration of 5%. Centrifuge to remove precipitated protein before analysis.
-
Protocol 3: Analytical Quantification by HPLC
Amino acids lack a strong chromophore, so pre-column derivatization is required for UV or fluorescence detection.
A. Materials
-
o-Phthaldialdehyde (OPA) derivatizing agent.
-
HPLC system with a C18 reverse-phase column and a fluorescence detector.
-
Mobile Phase A: 25 mM Sodium Phosphate, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Standards: L-Lysine, L-Pipecolic acid, 6-Aminohexanoic acid.
B. HPLC Parameters
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 455 nm) |
| Injection Volume | 10 µL |
| Gradient | 0-5 min: 2% B; 5-20 min: 2-60% B; 20-25 min: 60-2% B; 25-30 min: 2% B |
C. Procedure
-
Prepare a standard curve for each analyte (0.1 mM to 5 mM).
-
For each standard and quenched reaction sample, mix 50 µL of the sample with 50 µL of OPA reagent.
-
Allow the derivatization reaction to proceed for 2 minutes in the dark.
-
Inject 10 µL of the derivatized sample into the HPLC system.
-
Quantify the concentration of each compound by comparing the peak area to the standard curve.
Trustworthiness and Self-Validation
To ensure the integrity of the experimental results, the following measures are essential:
-
Negative Controls: Always run reactions without one of the enzymes to confirm that the conversion is enzyme-dependent and not a spontaneous chemical transformation.
-
Purity Analysis: Use SDS-PAGE to confirm the purity and molecular weight of the purified enzymes. Contaminating enzymes could lead to side reactions.
-
Mass Spectrometry (MS) Confirmation: For unambiguous product identification, couple the HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the putative L-pipecolic acid and 6-aminohexanoic acid peaks.
-
Time-Course Analysis: Monitoring the depletion of substrate and the formation of intermediates and products over time provides confidence in the reaction kinetics and pathway.
By adhering to these protocols and validation steps, researchers can reliably establish and optimize the enzymatic production of 6-aminohexanoic acid from L-lysine, paving the way for more sustainable chemical manufacturing.
References
-
Su, S. C., et al. (2014). Mechanistic insights into the dual activities of the single active site of l-lysine oxidase/monooxygenase from Pseudomonas sp. AIU 813. Journal of Biological Chemistry, 289(16), 11467-11477. [Link]
-
Wikipedia. Lysine 2-monooxygenase. [Link]
-
Sebastian, J., et al. (2019). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts. Green Chemistry, 21(9), 2462-2468. [Link]
-
Kreimeyer, A., et al. (2007). Identification of the Last Unknown Genes in the Fermentation Pathway of Lysine. Journal of Biological Chemistry, 282(10), 7191-7197. [Link]
-
ResearchGate. The lysine fermentation pathway. Shown are L-lysine-2,3-aminomutase (1).... [Link]
- Google Patents.
-
Palacio, C. M., et al. (2018). Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines. ACS Catalysis, 8(9), 8142-8152. [Link]
-
Plhácková, K., et al. (1982). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. Folia Microbiologica, 27(6), 382-389. [Link]
-
Palacio, C. M. (2016). Omega transaminases: discovery, characterization and engineering. University of Groningen. [Link]
-
Liu, W., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 638633. [Link]
-
Park, S. J., et al. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology Journal, 9(12), 1534-1541. [Link]
-
Liu, P., et al. (2014). Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase. Scientific Reports, 4, 5657. [Link]
-
Martín-González, A. (2020). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. Molecules, 25(22), 5436. [Link]
Sources
Application Notes and Protocols: Preparation of Modified Nylon-6 Using 5-Aminohexanoic Acid Monomer
Introduction: Rationale for the Modification of Nylon-6
Nylon-6, a widely utilized engineering thermoplastic, is lauded for its exceptional mechanical strength, chemical resistance, and processability.[1] It is synthesized through the hydrolytic ring-opening polymerization of ε-caprolactam.[2] Despite its numerous advantages, nylon-6 exhibits certain limitations, such as moisture sensitivity and a desire for tailored properties in specialized applications.[1] To this end, the modification of the nylon-6 backbone through copolymerization presents a compelling strategy to enhance its performance and introduce novel functionalities.
The incorporation of comonomers, such as 5-aminohexanoic acid, into the nylon-6 polymer chain can strategically alter its physical and chemical properties. 5-aminohexanoic acid, a linear amino acid, can be integrated into the polyamide structure, potentially disrupting the regular hydrogen bonding network of the homopolymer. This modification can influence key characteristics such as crystallinity, melting point, and moisture absorption. Furthermore, the introduction of a different monomer unit can provide sites for further chemical modification, expanding the potential applications of the resulting copolymer.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of modified nylon-6 through the copolymerization of ε-caprolactam with 5-aminohexanoic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and outline the essential characterization techniques to validate the synthesis and understand the properties of the modified polymer.
Reaction Mechanism: Hydrolytic Ring-Opening Copolymerization
The synthesis of modified nylon-6 with 5-aminohexanoic acid proceeds via a hydrolytic ring-opening copolymerization mechanism. This process can be conceptualized in the following key stages:
-
Ring-Opening of ε-Caprolactam: The polymerization is initiated by the hydrolysis of the ε-caprolactam ring in the presence of water at elevated temperatures. This reaction opens the cyclic monomer to form 6-aminocaproic acid.[2]
-
Polycondensation: The newly formed 6-aminocaproic acid, along with the added 5-aminohexanoic acid, then undergoes polycondensation. The amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water.[2]
-
Chain Growth: This process of polycondensation continues, leading to the growth of the polymer chains. The ε-caprolactam can also add directly to the growing polymer chains. The random incorporation of both 6-aminocaproic acid (from ε-caprolactam) and 5-aminohexanoic acid results in a random copolymer.
The overall reaction mechanism is a dynamic equilibrium involving ring-opening, polycondensation, and the addition of caprolactam to the growing chains.
Caption: Figure 1: Reaction Mechanism of Nylon-6 Modification.
Experimental Protocol: Synthesis of Modified Nylon-6
This protocol details the synthesis of a modified nylon-6 copolymer with a target incorporation of 5-aminohexanoic acid. The molar ratio of ε-caprolactam to 5-aminohexanoic acid can be varied to achieve different degrees of modification.
Materials:
-
ε-Caprolactam (≥99%)
-
5-Aminohexanoic acid (≥98%)
-
Distilled water
-
Nitrogen gas (high purity)
-
Formic acid (for purification, optional)
-
Methanol (for purification)
Equipment:
-
High-pressure stainless-steel autoclave equipped with a mechanical stirrer, temperature controller, pressure gauge, and nitrogen inlet/outlet.
-
Heating mantle or oil bath
-
Vacuum oven
-
Beakers, flasks, and other standard laboratory glassware
-
Filter funnel and filter paper
Procedure:
-
Monomer Preparation and Reactor Charging:
-
Accurately weigh the desired amounts of ε-caprolactam and 5-aminohexanoic acid. The molar ratio will determine the theoretical composition of the copolymer. For example, for a 90:10 molar ratio, use the corresponding molar masses to calculate the required mass of each monomer.
-
Add the ε-caprolactam, 5-aminohexanoic acid, and a specific amount of distilled water (typically 1-5% by weight of the total monomers) to the autoclave. The water acts as the initiator for the hydrolytic polymerization.[1]
-
Seal the autoclave securely.
-
-
Inerting the Reactor:
-
Purge the autoclave with high-purity nitrogen gas for at least 15-20 minutes to remove any oxygen, which can cause degradation of the polymer at high temperatures.
-
Pressurize the reactor with nitrogen to a pressure of approximately 0.5 MPa.
-
-
Polymerization:
-
Begin stirring the mixture at a moderate speed (e.g., 100-200 rpm).
-
Gradually heat the autoclave to a temperature of 250-260°C.
-
Maintain this temperature for a period of 4-6 hours. The pressure inside the autoclave will increase due to the generation of water vapor.
-
After the initial heating phase, slowly release the pressure over 1-2 hours to remove the water formed during polycondensation. This step is crucial to drive the equilibrium towards the formation of high molecular weight polymer.
-
Continue the reaction under reduced pressure (vacuum) for an additional 1-2 hours to further increase the molecular weight of the copolymer.
-
-
Extrusion and Cooling:
-
Once the polymerization is complete, extrude the molten polymer from the bottom of the autoclave into a strand.
-
Cool the polymer strand in a water bath.
-
Pelletize the cooled strand into small granules for further processing and characterization.
-
-
Purification:
-
To remove any unreacted monomers and oligomers, the polymer pellets can be purified by washing with hot water or by dissolving in a suitable solvent (e.g., formic acid) and precipitating in a non-solvent (e.g., methanol).
-
Dry the purified polymer pellets in a vacuum oven at 80-90°C until a constant weight is achieved.
-
Characterization of Modified Nylon-6
Thorough characterization is essential to confirm the successful synthesis of the modified nylon-6 and to understand its properties.
1. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a fundamental technique to confirm the chemical structure of the copolymer. The spectrum should show characteristic peaks for the amide group (N-H stretching around 3300 cm⁻¹, C=O stretching around 1640 cm⁻¹, and N-H bending around 1540 cm⁻¹).[3] Comparison of the spectra of the modified and unmodified nylon-6 can reveal subtle changes in the hydrogen bonding environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the copolymer structure and composition. By integrating the signals corresponding to the different monomer units, the actual incorporation of 5-aminohexanoic acid into the polymer chain can be quantified.[4]
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. The incorporation of 5-aminohexanoic acid is expected to lower the melting point and crystallinity compared to unmodified nylon-6 due to the disruption of the regular polymer chain packing.[5]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the copolymer. The degradation temperature of the modified nylon-6 can be compared to that of the homopolymer to assess the effect of the comonomer on its thermal resistance.
3. Molecular Weight Determination:
-
Viscometry: The intrinsic viscosity of the polymer solution can be measured to estimate the viscosity-average molecular weight.[1] This provides an indication of the polymer chain length.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is a powerful technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.
4. Mechanical Properties:
-
Tensile Testing: The mechanical properties of the modified nylon-6, such as tensile strength, elongation at break, and Young's modulus, can be evaluated using a universal testing machine. These properties are crucial for understanding the material's performance in various applications.[6]
5. Crystallinity Analysis:
-
X-ray Diffraction (XRD): XRD is used to investigate the crystalline structure of the copolymer. The diffraction pattern can reveal changes in the crystal lattice and the degree of crystallinity upon incorporation of the 5-aminohexanoic acid monomer.[3]
Data Presentation
Table 1: Typical Properties of Unmodified and Modified Nylon-6
| Property | Unmodified Nylon-6 | Modified Nylon-6 (Example) | Test Method |
| Melting Temperature (Tm) | ~220 °C | Lower than unmodified | DSC |
| Glass Transition Temp (Tg) | ~50 °C | May be slightly altered | DSC |
| Crystallinity | High | Lower than unmodified | DSC/XRD |
| Tensile Strength | ~85 MPa[6] | Dependent on comonomer content | Tensile Testing |
| Elongation at Break | ~39%[6] | Dependent on comonomer content | Tensile Testing |
Experimental Workflow and Logical Relationships
Caption: Figure 2: Experimental Workflow.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the modified nylon-6 can be unequivocally confirmed through the comprehensive characterization techniques outlined. For instance, NMR spectroscopy will provide direct evidence of the incorporation of 5-aminohexanoic acid into the polymer backbone and allow for the quantification of its content.[4] Concurrently, DSC analysis will demonstrate a corresponding shift in the melting temperature and a reduction in crystallinity, which are expected outcomes of copolymerization.[5] The convergence of data from multiple, independent analytical methods provides a robust validation of the experimental results.
Conclusion
The preparation of modified nylon-6 through the copolymerization of ε-caprolactam with 5-aminohexanoic acid offers a versatile platform for tailoring the properties of this important engineering polymer. The detailed protocol and characterization methods provided in this application note serve as a comprehensive guide for researchers to synthesize and evaluate these novel materials. The ability to systematically alter the polymer's characteristics opens up new avenues for its application in diverse fields, including advanced materials and biomedical engineering.
References
- Vertex AI Search. Nylon 6 modification through reactive extrusion and crosslinking.
-
Montaudo, G., et al. (1997). Exchange Reactions Occurring through Active Chain Ends. MALDI−TOF Characterization of Copolymers from Nylon 6,6 and Nylon 6,10. Macromolecules, 30(25), 7973–7981. [Link]
-
Kaya, A., & Can, H. K. (2014). Synthesis and Characterization of Novel Biodegradable Polyamides Containing α-amino Acid. Polymer-Plastics Technology and Engineering, 53(1), 74-81. [Link]
-
Kausar, A. (2018). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2006). Preparation and characterization of nylon 6 11 copolymer. ResearchGate. [Link]
-
Creative Chemistry. Polyamides & Nylon: Condensation Polymerisation (GCSE). [Link]
-
Sudha, P. N., et al. (2012). Synthesis and characterization of graft copolymers of nylon 6 with maleic anhydride and methylmethacrylate. Scholars Research Library. [Link]
-
ProtoXYZ. Nylon 6. [Link]
-
All About Chemistry. (2021, April 1). Polyamides: Nylon 6 and Nylon 6,6 [Video]. YouTube. [Link]
-
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6936. [Link]
-
ACS Publications. (2022). Assessment of Nylon-6 Depolymerization for Circular Economy: Kinetic Modeling, Purification, Sustainable Process Design, and Industrial Practice. ACS Sustainable Chemistry & Engineering, 10(4), 1547-1563. [Link]
-
Scientific.Net. (2012). Syntheses and Evaluation of Copolymer 6-Aminohexanoic Acid and 4R-Hydroxy-L-Proline for Bone Repair. Advanced Materials Research, 562-564, 114-117. [Link]
-
The Plastic Shop. Nylon 66 Technical Properties Data Sheet. [Link]
-
ResearchGate. (2011). Ring-Opening Polymerization of ε-Caprolactone Initiated by Natural Amino Acids. [Link]
-
ResearchGate. a. Chromatogram of the standards: (a) 6-aminohexanoic acid with.... [Link]
-
Royal Society of Chemistry. (2022). Scalable access to functional nylon 6 via ring-opening copolymerization of biobased δ-valerolactam with ε-caprolactam. Polymer Chemistry, 13(30), 4344-4351. [Link]
-
ResearchGate. Thermal properties of nylon 6,6 and the nanocomposites. [Link]
-
ACS Figshare. (2022). Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of Caprolactam and Amino-Assisted Ring Opening of Cyclic Dimers: A DFT Study. [Link]
-
ResearchGate. (2015). Preparation and Characterization of Nylon 6,5 Copolymers from ?-Caprolactam and 2-Piperidone. [Link]
-
ResearchGate. (2024). Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. [Link]
-
Preprints.org. (2024). Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. [Link]
-
Royal Society of Chemistry. (2020). Copolymers of ε-caprolactone and ε-caprolactam via polyesterification: towards sequence-controlled poly(ester amide)s. Polymer Chemistry, 11(1), 104-114. [Link]
-
ResearchGate. (2020). Mechanical and Thermal Properties of Nylon-6/LNR/MMT Nanocomposites Prepared Through Emulsion Dispersion Technique. [Link]
-
PubMed. (2018). Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization. Methods in Molecular Biology, 1887, 1-11. [Link]
-
MDPI. (2022). Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyrate. International Journal of Molecular Sciences, 23(20), 12519. [Link]
-
PMC. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 735041. [Link]
-
RSC Publishing. (2023). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Advances, 13(48), 33626-33636. [Link]
-
PMC. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Biomacromolecules, 23(10), 4039-4054. [Link]
-
ResearchGate. (2013). Research on Performance of Polyimide In Situ Modification Anionic Polymerization Nylon 6. [Link]
Sources
Application Note: Strategies for Covalent Conjugation of 5-Aminohexanoic Acid to Fluorophores
Abstract
This comprehensive guide provides detailed protocols and technical insights for the covalent conjugation of 5-aminohexanoic acid (5-Ahx) to a variety of fluorophores. Serving as a flexible and hydrophobic linker, 5-Ahx is a critical component in the design of fluorescent probes, bioconjugates for immunoassays, and targeted drug delivery systems.[1] This document outlines the predominant chemical strategies for achieving stable amide bond formation, focusing on the widely adopted N-hydroxysuccinimide (NHS) ester chemistry. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and discuss essential purification and characterization techniques to ensure the generation of high-quality, well-defined fluorescent conjugates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorescent labeling in their work.
Introduction: The Role of 5-Aminohexanoic Acid in Bioconjugation
5-Aminohexanoic acid (5-Ahx) is a bifunctional molecule possessing a terminal primary amine and a terminal carboxylic acid. Its aliphatic six-carbon chain imparts both flexibility and hydrophobicity, making it an ideal spacer to distance a fluorophore from a biomolecule of interest.[1] This separation is often crucial to minimize steric hindrance and preserve the biological activity of the labeled molecule, while also preventing quenching of the fluorophore's signal. The primary amine of 5-Ahx serves as an excellent nucleophile for reaction with amine-reactive fluorophores, making it a versatile building block in the synthesis of more complex molecular probes.[2]
Core Principles of Amine-Reactive Fluorophore Conjugation
The most common and efficient method for labeling primary amines, such as the one present on 5-Ahx, involves the use of fluorophores activated with N-hydroxysuccinimide (NHS) esters.[3][4] This strategy is favored for its high reactivity and the formation of a stable amide bond under mild reaction conditions.
2.1. The Chemistry of NHS-Ester Reactions
NHS-ester functionalized fluorophores react with the non-protonated primary amine of 5-Ahx in a nucleophilic acyl substitution reaction.[2] The reaction proceeds optimally at a slightly basic pH (typically 8.0-9.0), which ensures a sufficient concentration of the deprotonated, nucleophilic amine.[5] At this pH, the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.[2] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[6][7]
Experimental Workflow Overview
Caption: High-level workflow for conjugating 5-aminohexanoic acid to a fluorophore.
Detailed Protocols
This section provides a step-by-step protocol for the conjugation of 5-aminohexanoic acid with an NHS-ester functionalized fluorophore.
3.1. Materials and Reagents
-
5-Aminohexanoic acid (5-Ahx)
-
Amine-reactive fluorophore (NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6]
-
Quenching buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4[6]
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
Mass Spectrometer (optional)
3.2. Reagent Preparation
-
5-Aminohexanoic Acid Solution: Prepare a stock solution of 5-Ahx in the 0.1 M sodium bicarbonate buffer (pH 8.3). A typical starting concentration is 10 mg/mL.
-
Fluorophore Stock Solution: Immediately before use, allow the vial of the NHS-ester fluorophore to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the fluorophore in anhydrous DMSO or DMF.[6][7] Vortex briefly to ensure complete dissolution.
3.3. Conjugation Reaction Protocol
-
Determine Molar Ratios: For optimal mono-labeling, a molar excess of the fluorophore is typically used. A starting point is a 5 to 15-fold molar excess of the fluorophore NHS ester relative to the 5-Ahx.[6] This ratio may require optimization depending on the specific fluorophore and desired degree of labeling.
| Component | Recommended Molar Ratio (Fluorophore:5-Ahx) |
| Initial Optimization | 5:1, 10:1, 15:1 |
| Typical for Mono-labeling | 8:1 to 10:1[5] |
-
Reaction Setup: In a microcentrifuge tube, add the calculated volume of the 5-Ahx solution.
-
Initiate Reaction: While gently vortexing, add the appropriate volume of the fluorophore stock solution to the 5-Ahx solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6][7] For some fluorophores, extending the incubation time may increase the degree of labeling.[6]
-
Quench Reaction (Optional but Recommended): To stop the reaction and quench any unreacted NHS-ester, add the quenching buffer to a final concentration of 50-100 mM.[6] Incubate for an additional 15-30 minutes at room temperature.[6]
NHS-Ester Conjugation Mechanism
Caption: Reaction of an NHS-ester fluorophore with the primary amine of 5-Ahx.
Purification of the Fluorescent Conjugate
Purification is a critical step to remove unreacted fluorophore, which can interfere with downstream applications and lead to inaccurate characterization.
4.1. Size-Exclusion Chromatography
Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is a common and effective method for separating the labeled 5-Ahx from the smaller, unreacted fluorophore molecules.
-
Equilibrate the Column: Equilibrate the size-exclusion column with PBS or another suitable buffer.
-
Load Sample: Carefully load the quenched reaction mixture onto the column.
-
Elute: Elute the sample with the equilibration buffer. The larger, fluorescently labeled 5-Ahx will elute first, while the smaller, free fluorophore will be retained longer and elute in later fractions.
-
Collect Fractions: Collect fractions and monitor the fluorescence to identify the fractions containing the desired conjugate.
4.2. Solvent Extraction
For some applications, a simple liquid-liquid extraction can be effective. For instance, n-butanol extraction has been shown to separate labeled products from excess unreacted fluorophore.[8][9] The unreacted, often more hydrophobic fluorophore partitions into the organic phase, while the more hydrophilic conjugate remains in the aqueous phase.[9]
Characterization of the Final Product
After purification, it is essential to characterize the conjugate to confirm successful labeling and determine its concentration.
5.1. Spectroscopic Analysis
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at the maximum absorbance wavelength (λ_max) of the fluorophore and at 280 nm if there is an aromatic component (not applicable for 5-Ahx alone, but relevant if conjugated to a peptide).
-
Calculate Concentration: The concentration of the fluorophore can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at λ_max, ε is the molar extinction coefficient of the fluorophore, b is the path length of the cuvette, and c is the concentration.
5.2. Mass Spectrometry
For unambiguous confirmation of conjugation, mass spectrometry (e.g., ESI-MS or MALDI-TOF) is the gold standard.[10][11][12] The observed molecular weight of the purified product should correspond to the sum of the molecular weights of 5-aminohexanoic acid and the fluorophore, minus the mass of the NHS leaving group and a molecule of water.
Alternative Conjugation Strategy: EDC/NHS Coupling
An alternative approach is necessary when the fluorophore contains a carboxylic acid and the target molecule has a primary amine, or vice versa. In the context of 5-Ahx, if one wishes to conjugate its carboxylic acid end to a fluorophore that possesses a primary amine, a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is employed.[13][14][15]
-
Activation: EDC first reacts with the carboxylic acid of 5-Ahx to form a highly reactive O-acylisourea intermediate.[14]
-
Stabilization: This unstable intermediate is then reacted with NHS or Sulfo-NHS to form a more stable, amine-reactive NHS ester.[13] This reaction is most efficient at a slightly acidic pH (4.5-7.2).[15]
-
Conjugation: The newly formed NHS-ester activated 5-Ahx can then be reacted with the amine-containing fluorophore at a pH of 7-8 to form a stable amide bond.[15]
This two-step process minimizes the risk of polymerization and other side reactions.[13]
Conclusion
The conjugation of 5-aminohexanoic acid to fluorophores is a fundamental technique in the development of advanced molecular probes and bioconjugates. The NHS-ester chemistry provides a reliable and efficient method for labeling the primary amine of 5-Ahx, resulting in a stable amide linkage. By following the detailed protocols for reaction, purification, and characterization outlined in this guide, researchers can confidently produce high-quality fluorescently labeled molecules tailored for a wide array of applications in life sciences and drug development.
References
-
Chemical Methods of DNA and RNA Fluorescent Labeling. Oxford Academic.[Link]
-
Labeling a Protein With Fluorophores Using NHS Ester Derivitization. PubMed.[Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.[Link]
-
Labeling a Protein with Fluorophores Using NHS Ester Derivitization. ResearchGate.[Link]
-
Fluorescent labeling and modification of proteins. PMC - NIH.[Link]
-
A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. Taylor & Francis Online.[Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Polymer Source.[Link]
-
The Isolation and Purification of a Fluorescent Compound from Pseudomonas. Purdue University.[Link]
-
Basic mass spectrometric investigations of amino acid-fluorescamine derivatives. Elsevier.[Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au.[Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC - NIH.[Link]
-
Development of Multivalent Conjugates with a Single Non‐Canonical Amino Acid. Wiley Online Library.[Link]
-
Amino acid and peptide bioconjugates. The Royal Society of Chemistry.[Link]
-
Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. PMC - NIH.[Link]
-
Materials and methods. The Royal Society of Chemistry.[Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI.[Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Semantic Scholar.[Link]
-
A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry. PMC - NIH.[Link]
-
Antibody Conjugation Techniques. FluoroFinder.[Link]
-
Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI.[Link]
-
(PDF) Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. ResearchGate.[Link]
Sources
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 404 Not Found | AAT Bioquest [aatbio.com]
- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. biotium.com [biotium.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. biotium.com [biotium.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Guide: Solubilization Strategies for 5-Aminohexanoic Acid (5-AHA) in Organic Media
[1]
Part 1: The Core Challenge (The Zwitterion Paradox)
5-Aminohexanoic acid (5-AHA) presents a classic solubility paradox. Despite having a lipophilic 4-carbon alkyl chain, it is virtually insoluble in dichloromethane (DCM), toluene, or THF.[1]
The Reason: 5-AHA exists as a zwitterion (
This guide provides three tiered protocols to overcome this, ranging from solvent engineering to chemical modification.[1]
Part 2: Decision Matrix & Troubleshooting
Before selecting a protocol, determine your downstream constraints using the logic flow below.
Workflow Selector (Decision Tree)
Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on downstream application constraints.
Part 3: Solubilization Protocols
Strategy A: Solvent Engineering (The "Nuclear" Non-Invasive Option)
Best for: Analytical standards, NMR analysis, or reactions where no additives are permitted.[1]
Standard alcohols (MeOH, EtOH) often fail because they cannot disrupt the strong internal salt bridge of 5-AHA efficiently.[1] Hexafluoroisopropanol (HFIP) is the gold standard here.[1] Its strong hydrogen-bond donating ability breaks the zwitterionic lattice without chemically altering the molecule.
Protocol:
-
Primary Solvent: Dissolve 5-AHA in pure HFIP (Solubility > 100 mg/mL).
-
Dilution: Once dissolved, this solution can be diluted with DCM or Toluene up to 10:1 (Organic:HFIP) without precipitation.[1]
-
Removal: HFIP boils at 58°C and forms a low-boiling azeotrope, making it easy to remove via rotary evaporation.[1]
Mechanism: HFIP solvates both the carboxylate (via H-bonding) and the ammonium group, effectively "insulating" the charges from each other.
Strategy B: Hydrophobic Ion Pairing (HIP)
Best for: Nucleophilic substitution reactions, extractions, or transport into non-polar media.[1]
This method replaces the small, hard counter-ions (H+, Na+) with large, lipophilic counter-ions.[1] This creates a "greasy" salt that is soluble in organic solvents.[1]
Option B1: Solubilizing the Carboxylate (Base Mediated)
Use a lipophilic superbase like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[1]
-
Step 1: Suspend 5-AHA (1 equiv) in Anhydrous DCM (10 mL/g).
-
Step 2: Add DBU (1.05 equiv) dropwise.[1]
-
Step 3: Sonicate for 5-10 mins. The suspension will clear as the lipophilic [5-AHA]⁻[DBU-H]⁺ ion pair forms.
Option B2: Solubilizing the Amine (Acid Mediated)
Use a lipophilic acid like Camphorsulfonic Acid (CSA) or p-Toluenesulfonic Acid (PTSA) .[1]
-
Step 1: Suspend 5-AHA in Toluene.
-
Step 2: Add CSA (1.0 equiv).[1]
-
Step 3: Heat to 40°C. The [5-AHA-H]⁺[CSA]⁻ salt will dissolve.[1]
Data Summary: Solubility Limits at 25°C
| Solvent System | Native 5-AHA | With HFIP (10%) | With DBU (1 eq) | With CSA (1 eq) |
| DCM | < 0.1 mg/mL | > 50 mg/mL | > 100 mg/mL | > 80 mg/mL |
| Toluene | Insoluble | ~ 10 mg/mL | > 40 mg/mL | > 60 mg/mL |
| THF | < 0.5 mg/mL | > 60 mg/mL | > 90 mg/mL | > 70 mg/mL |
Strategy C: Transient Silylation (The "Masking" Technique)
Best for: Peptide coupling, acylation, or GC-MS analysis.[1]
Silylation temporarily caps both the amine and carboxylic acid with trimethylsilyl (TMS) groups, converting the polar zwitterion into a non-polar liquid.
Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA) .
Protocol:
-
Suspend 5-AHA (1 mmol) in dry DCM or Chloroform (5 mL).
-
Add BSA (2.2 mmol) under Nitrogen atmosphere.
-
Critical Step: Reflux (or heat to 40°C) for 30-60 minutes. The solution will become perfectly clear.
-
Result: You now have the bis-silylated intermediate in solution.
-
Deprotection: Add MeOH or mild aqueous acid to remove TMS groups and regenerate 5-AHA.[1]
Figure 2: Conversion of insoluble zwitterion to soluble lipophilic bis-TMS derivative.[1]
Part 4: Frequently Asked Questions (FAQ)
Q: Will dissolving 5-AHA in HFIP affect my peptide coupling reaction? A: Yes. HFIP is nucleophilic and acidic.[1] If you are performing a coupling reaction (e.g., EDC/NHS), HFIP can interfere by forming esters.[1] For coupling, use Strategy C (Silylation) or Strategy B (HIP with DBU) , as these are compatible with standard amidation conditions.[1]
Q: I used DBU but the solution is still cloudy. Why? A: This usually indicates water contamination.[1] The hydration shell around the zwitterion competes with the DBU ion pair. Dry your solvent (DCM over molecular sieves) and ensure the 5-AHA is desiccated before addition.
Q: Can I use TFA (Trifluoroacetic acid) to dissolve it?
A: Yes, TFA will protonate the carboxylate, breaking the zwitterion and forming the trifluoroacetate salt. However, TFA is a strong acid and difficult to remove completely without forming salts.[1] HFIP is preferred as it is much weaker (
Q: Is racemization a risk with DBU?
A: 5-Aminohexanoic acid is a
Part 5: References
-
Hirano, A., et al. (2021).[1][2] "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization." International Journal of Biological Macromolecules.
-
Honda, S., et al. (2016).[1][3] "The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol." Bulletin of the Chemical Society of Japan.
-
Ristroph, K. D., et al. (2021).[1] "Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers."[1][4] Journal of Controlled Release.
-
Sigma-Aldrich Technical Library. "Solubility Guidelines for Peptides and Amino Acids."
Sources
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Aminohexanoic Acid Hydrochloride: A Focus on ¹H NMR Spectroscopy
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation and purity assessment of small molecules are paramount. 5-Aminohexanoic acid hydrochloride, a compound of interest in various research domains, presents a case study for the application of modern analytical techniques. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of its ¹H NMR spectrum, critically compares this technique with alternative methods, and offers field-proven insights into experimental design and data interpretation.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing information about the number of different types of protons, their electronic surroundings, and their spatial relationships through spin-spin coupling. For a molecule like 5-aminohexanoic acid hydrochloride, ¹H NMR offers a rapid and non-destructive method to confirm its identity and assess its purity.
Predicted ¹H NMR Spectrum of 5-Aminohexanoic Acid Hydrochloride
In the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum for 5-aminohexanoic acid hydrochloride in a common deuterated solvent like D₂O can be constructed based on established principles of chemical shifts and coupling constants, along with data from structurally similar compounds. The protonation of the amino group to form the hydrochloride salt significantly influences the chemical shifts of nearby protons due to its electron-withdrawing inductive effect.[1][2][3]
The structure and proton designations for 5-aminohexanoic acid hydrochloride are as follows:
Caption: Molecular structure of 5-aminohexanoic acid hydrochloride with proton designations.
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Hα (C2-H₂) | ~2.3 - 2.5 | Triplet (t) | ~7 | Protons are adjacent to the electron-withdrawing carboxylic acid group. |
| Hβ (C3-H₂) | ~1.6 - 1.8 | Quintet (quin) | ~7 | Standard aliphatic methylene protons. |
| Hγ (C4-H₂) | ~1.5 - 1.7 | Sextet (sxt) or Multiplet (m) | ~7 | Influenced by neighboring methylene and methine groups. |
| Hδ (C5-H) | ~3.0 - 3.3 | Multiplet (m) | ~7 | Significantly deshielded by the adjacent protonated amino group (NH₃⁺). |
| Hε (C6-H₃) | ~1.2 - 1.4 | Doublet (d) | ~7 | Coupled to the single proton on C5. |
| NH₃⁺ | ~7.5 - 8.5 | Broad Singlet (br s) | - | Labile protons, often exchange with D₂O, leading to disappearance of the signal.[4] |
| COOH | ~11 - 12 | Broad Singlet (br s) | - | Labile proton, will exchange with D₂O and the signal will disappear. |
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a powerful tool, a comprehensive analysis often involves complementary techniques. Here, we compare its performance against ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the characterization of 5-aminohexanoic acid hydrochloride.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity, relative quantitation. | Non-destructive, rapid analysis, detailed structural information. | Lower sensitivity compared to MS, potential for signal overlap in complex molecules. |
| ¹³C NMR | Carbon skeleton, number of non-equivalent carbons.[5][6] | Complements ¹H NMR, less signal overlap. | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.[5] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[7] | High sensitivity, small sample requirement, can be coupled with chromatography (e.g., LC-MS).[8] | Isomeric differentiation can be challenging without fragmentation analysis, not inherently quantitative without standards. |
| HPLC | Purity assessment, separation of isomers, quantification.[9][10][11][12][13] | High sensitivity (with appropriate detectors), excellent for purity determination and separating mixtures. | Provides limited structural information on its own, often requires derivatization for amino acid analysis.[12] |
Synergistic Power: A Multi-Technique Approach
The most robust characterization of 5-aminohexanoic acid hydrochloride is achieved through a synergistic application of these techniques.
Caption: A typical workflow for the comprehensive analysis of a small molecule.
Experimental Protocols
¹H NMR Sample Preparation and Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum of 5-aminohexanoic acid hydrochloride for structural confirmation.
Materials:
-
5-aminohexanoic acid hydrochloride (5-10 mg)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 5-10 mg of 5-aminohexanoic acid hydrochloride and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. Most amino acid hydrochlorides are soluble in D₂O.[14] If solubility is an issue, gentle warming or sonication can be applied.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.
-
Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
D₂O Exchange: To confirm the identity of labile protons (NH₃⁺ and COOH), a D₂O shake can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will decrease in intensity or disappear.[4]
Comparative HPLC-MS Analysis
Objective: To assess the purity of 5-aminohexanoic acid hydrochloride and confirm its molecular weight.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).
-
Mass Spectrometer (e.g., single quadrupole or time-of-flight) coupled to the HPLC system.
Chromatographic Conditions (Illustrative Example):
-
Column: A reversed-phase C18 column is a common starting point. For better retention of polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is often used to ensure good peak shape and ionization for MS detection.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Detection: UV at a low wavelength (e.g., 200-210 nm) or ELSD. MS detection in positive ion mode to observe the [M+H]⁺ ion.
Procedure:
-
Sample Preparation: Prepare a dilute solution of 5-aminohexanoic acid hydrochloride in the initial mobile phase (e.g., 100 µg/mL).
-
Injection: Inject the sample onto the HPLC system.
-
Data Acquisition: Acquire both the chromatogram and the mass spectrum of the eluting peaks.
-
Data Analysis: Integrate the peak in the chromatogram to determine the purity. Analyze the mass spectrum of the main peak to confirm the expected molecular weight.
Conclusion: An Integrated Approach for Unambiguous Characterization
References
-
1H-NMR, 13C-NMR and Mass spectral analysis: Significance and symbolism. (2024). [Link]
-
Gilon, C., Leshem, R., & Grushka, E. (1982). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry, 54(14), 2557–2561. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Kovylina, O., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230785. [Link]
-
Khan, A., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(08), 1251-1256. [Link]
-
Špirtović-Halilović, S., et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 133-145. [Link]
-
Biological Magnetic Resonance Bank. (2007). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]
-
ResearchGate. 1 H-NMR shift for protons on the methyl groups attached the amino group... [Link]
-
Slideshare. (2014). Comparison of 1H-NMR and 13C-NMR. [Link]
-
Jeliazkova, N., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 105-112. [Link]
-
Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]
-
Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. [Link]
-
Gunanathan, C. (2015). Selective α-Deuteration of Amines and Amino Acids Using D2O. [Link]
-
Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. [Link]
-
Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
-
McDermott, A., et al. (2011). NMR Determination of Protein pKa Values in the Solid State. The Journal of Physical Chemistry B, 115(44), 13233–13241. [Link]
-
Abraham, R. J. (2002). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. [Link]
-
Nanalysis. (2017). To D2O or not to D2O?. [Link]
-
Reddit. (2018). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol.. [Link]
-
National Institute of Metrology, China. (2015). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. PubMed. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. bmrb.io [bmrb.io]
- 3. researchgate.net [researchgate.net]
- 4. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 5. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. researchgate.net [researchgate.net]
chiral HPLC separation methods for 5-aminohexanoic acid enantiomers
Topic: Chiral HPLC Separation Methods for 5-Aminohexanoic Acid Enantiomers
Executive Summary
5-Aminohexanoic acid (5-AHA), also known as 5-aminocaproic acid, is a
This guide evaluates three distinct methodologies for the enantioseparation of 5-AHA, prioritizing resolution (
Method 1: Indirect Separation via Marfey’s Reagent (Derivatization)
Best For: Biological matrices (plasma/urine), trace analysis, and determination of absolute configuration.
Mechanism & Rationale
Indirect separation involves reacting the enantiomeric mixture with a chirally pure derivatizing agent to form diastereomers. For 5-AHA, Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard.[1]
-
Reaction: The fluorine atom on the FDAA undergoes nucleophilic aromatic substitution by the primary amine of 5-AHA under mild alkaline conditions.
-
Separation Principle: The resulting L-L and L-D diastereomers possess different physicochemical properties (hydrophobicity), allowing baseline separation on standard achiral C18 columns .
-
Why it works for 5-AHA: The bulky dinitrophenyl group introduces strong
interactions with the stationary phase, while the L-alanine moiety provides the chiral leverage necessary to discriminate the 5-methyl vs. 4-carboxybutyl steric environments.
Experimental Protocol
-
Preparation: Mix 50
L of sample (5-AHA in water) with 100 L of 1% (w/v) FDAA in acetone. -
Alkalinization: Add 20
L of 1 M NaHCO (pH 8.5). -
Incubation: Heat at 40°C for 60 minutes. (Caution: Overheating causes racemization).
-
Quenching: Stop reaction with 20
L of 1 M HCl. -
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5
m). -
Mobile Phase: Gradient elution.[2] Solvent A: 0.1% Formic acid in Water; Solvent B: Acetonitrile.
-
Gradient: 10% B to 60% B over 25 minutes.
-
Detection: UV at 340 nm (specific to the nitrophenyl chromophore).
-
Performance Metrics
-
Resolution (
): Typically > 2.5 (Baseline). -
LOD: Low picomole range (high sensitivity due to molar absorptivity of FDAA).
-
Elution Order: The L-FDAA-D-5-AHA derivative typically elutes after the L-FDAA-L-5-AHA derivative due to stronger hydrophobic interaction with the C18 chain, though this must be confirmed with standards.
Method 2: Direct Separation using Crown Ether CSPs
Best For: QC of raw materials, preparative isolation, and rapid screening of pure standards.
Mechanism & Rationale
Crown ether chiral stationary phases (CSPs), such as CROWNPAK CR-I(+) , utilize a 3,3’-diphenyl-1,1’-binaphthyl-20-crown-6 ether selector.
-
Host-Guest Complexation: The primary ammonium group (
) of 5-AHA (formed under acidic conditions) complexes inside the crown ether cavity. -
Chiral Discrimination: The chiral barrier is provided by the binaphthyl rings. For 5-AHA, the discrimination relies on the steric difference between the methyl group and the butyric acid chain at the C5 position.
-
Advantage: No derivatization required; sample can be recovered (if using volatile acids).
Experimental Protocol
-
Mobile Phase Preparation: Perchloric acid (HClO
) is critical to ensure full protonation of the amine and minimize ion-pairing interference.-
Standard: pH 1.5 to 2.0 aqueous HClO
(approx. 10–20 mM). -
Modifier: Methanol (10–15% v/v) can be added to reduce retention time, but high organic content decreases enantioselectivity.
-
-
HPLC Conditions:
-
Column: Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5
m).[2][3] -
Temperature: Low temperature (10°C – 25°C) is crucial. Lower temperatures increase the stability of the ammonium-crown complex, significantly improving resolution.
-
Flow Rate: 0.4 – 0.5 mL/min.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD.
-
Performance Metrics
-
Resolution (
): 1.5 – 2.0 (Temperature dependent). -
LOD: High microgram range (poor UV absorption of underivatized 5-AHA).
-
Limitations: Incompatible with mass spectrometry (MS) if non-volatile HClO
is used. For MS applications, TFA is a poor substitute; methanesulfonic acid may be tried but with reduced resolution.
Method 3: Zwitterionic Ion-Exchange (ZWIX)
Best For: LC-MS applications of underivatized samples.
Mechanism & Rationale
Zwitterionic CSPs (e.g., Chiralpak ZWIX(+) ) contain both anion- and cation-exchange sites combined with a chiral selector (Cinchona alkaloid derivative).
-
Double Ion-Pairing: The amine of 5-AHA interacts with the anionic site, and the carboxyl group interacts with the cationic site of the CSP.
-
Relevance: This method is superior to Crown Ethers for 5-AHA when MS detection is required because it uses volatile mobile phases (MeOH/Water with Formic Acid).
Experimental Protocol
-
Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine (DEA) in Methanol/Water (98:2 v/v). Note: ZWIX phases work best in high organic mode.
-
HPLC Conditions:
-
Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3
m). -
Temperature: 25°C.
-
Detection: MS (ESI+) or UV 210 nm.
-
Comparative Analysis
| Feature | Method 1: Marfey's (Indirect) | Method 2: Crown Ether (Direct) | Method 3: ZWIX (Direct) |
| Resolution ( | High (> 2.5) | Moderate (1.5 - 2.0) | Moderate (1.5 - 2.0) |
| Sensitivity | Excellent (UV/MS) | Poor (UV 210nm) | Good (MS compatible) |
| Sample Prep | Complex (Derivatization) | Simple (Dilute & Shoot) | Simple |
| Cost per Run | Low (Standard C18) | High (Specialized Column) | High (Specialized Column) |
| Throughput | Low (Incubation time) | High | High |
| Primary Use | Bioanalysis / PK Studies | Purity Check / Prep | LC-MS Screening |
Decision Logic & Workflows
The following diagrams illustrate the logical selection process and the specific workflow for the recommended Marfey's method.
Caption: Decision tree for selecting the optimal separation strategy based on sample matrix and detection needs.
Caption: Step-by-step workflow for Method 1 (Marfey's Reagent Derivatization).
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Hyun, M. H. (2016). Crown ether-based chiral stationary phases for HPLC enantioseparation of amino acids and primary amines. Journal of Separation Science, 39(1), 16-27.
-
Ilisz, I., et al. (2012). HPLC separation of amino acid enantiomers on macrocyclic antibiotic-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 70, 163-171.
-
Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+).
-
Sigma-Aldrich. (2008). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
Sources
Melting Point Determination of 5-Aminohexanoic Acid HCl: A Comparative Technical Guide
Topic: Melting Point Determination of 5-Aminohexanoic Acid HCl Content Type: Publish Comparison Guide
Executive Summary
5-Aminohexanoic acid hydrochloride (CAS 855913-65-4), also known as
This guide provides a rigorous comparative analysis of melting point determination methods—Capillary (Visual) vs. Differential Scanning Calorimetry (DSC) —to empower researchers to distinguish this compound from its isomers and validate its purity.
Chemical Identity & Reference Standards
Before determination, ensure the target analyte is correctly identified. Confusion with the 6-amino isomer is common.
| Feature | Target: 5-Aminohexanoic Acid HCl | Alternative: 6-Aminohexanoic Acid (EACA) |
| Structure | ||
| Position | Amino group at C5 ( | Amino group at C6 ( |
| CAS (Salt) | 855913-65-4 | 60-32-2 (Free Acid) / 1926-80-3 (Methyl ester HCl) |
| Ref MP (Free Acid) | ~172 °C | ~204–206 °C |
| Thermal Behavior | Prone to cyclization (lactam formation) upon heating. | Stable, melts with decomposition. |
Comparative Analysis of Determination Methods
For amino acid hydrochloride salts, the "melting point" is often a decomposition event. Choosing the right method is critical for accuracy.
Method A: Capillary Melting Point (Visual)
The traditional standard for quick purity checks.
-
Mechanism: Sample is heated in a glass capillary; phase change is observed visually.
-
Pros: Low cost, rapid, requires minimal training.
-
Cons: Subjective endpoint. For HCl salts, "browning" (decomposition) often obscures the liquidus point. Hygroscopic samples may "sweat" early, leading to false low results.
-
Best For: Routine QC of non-critical intermediates.
Method B: Differential Scanning Calorimetry (DSC)
The analytical gold standard.
-
Mechanism: Measures heat flow difference between sample and reference as a function of temperature.[1]
-
Pros: Separates solvent loss (broad endotherm <100°C) from melting (sharp endotherm) and decomposition (exotherm/irregular baseline). Provides
(intrinsic property) vs. . -
Cons: Higher cost, requires encapsulated pans (to contain HCl gas).
-
Best For: Final product release, distinguishing solvates, and precise thermodynamic characterization.
Method C: Thermogravimetric Analysis (TGA)
The validation partner.
-
Mechanism: Measures mass loss vs. temperature.[1]
-
Role: Essential to confirm if a "melt" is actually a dehydration or dehydrochlorination event.
Summary of Performance
| Metric | Capillary Method | DSC (Recommended) |
| Precision | ± 2.0 °C | ± 0.1 °C |
| Decomposition Handling | Poor (Visual ambiguity) | Excellent (Kinetic separation) |
| Sample Requirement | ~5 mg | 2–5 mg |
| Data Output | Range ( | Thermogram ( |
Experimental Protocols
Protocol 1: Automated Optoelectronic Capillary Method
Use this for routine identity confirmation against a known standard.
-
Sample Prep: Dry 5-aminohexanoic acid HCl in a vacuum desiccator (
) for 24h to remove surface moisture. -
Loading: Grind sample to fine powder. Fill capillary to 3 mm height. Compact by tapping.
-
Ramp Rate:
-
Fast Ramp: 10 °C/min to 150 °C.
-
Slow Ramp: 1.0 °C/min from 150 °C to endpoint.
-
-
Endpoint Detection: Record
(first liquid meniscus) and (complete liquefaction).-
Note: If sample darkens/bubbles before clearing, report as "Decomposition point" (
).
-
Protocol 2: DSC Determination (The Validated Workflow)
Use this for establishing the reference value.
-
Instrument: Heat-flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Pan Selection: Hermetically sealed aluminum pans with a pinhole (allows evolving gas to escape without pan deformation) OR high-pressure gold-plated pans if decomposition is violent.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Procedure:
-
Weigh 3.0 ± 0.1 mg of dried sample.
-
Equilibrate at 30 °C.
-
Ramp at 10 °C/min to 250 °C. (Higher rate minimizes decomposition interference).
-
-
Analysis:
-
Integrate the main endothermic peak.
-
Report Extrapolated Onset Temperature (
) , not the peak maximum.
-
Visualizing the Characterization Logic
Figure 1: Decision tree for selecting the appropriate melting point determination method based on required precision and sample behavior.
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Broad melting range (>3°C) | Impurity or wet sample. | Recrystallize (EtOH/Et2O) and dry under vacuum. |
| Melting point < 160°C | Potential hydrolysis to free acid or solvent solvate. | Check pH of 1% solution; confirm identity via IR/NMR. |
| Darkening before melt | Thermal decomposition (dehydrochlorination). | Use DSC at faster scan rate (20°C/min) to outrun decomposition. |
| Double peak in DSC | Polymorphism or diastereomer mixture (if chiral). | Run XRPD to confirm crystal form. |
Scientific Insight: For 5-aminohexanoic acid HCl, the proximity of the amino group to the carboxyl tail (separated by 4 carbons) allows for intramolecular cyclization to form a lactam (caprolactam analogue) at high temperatures. This reaction releases water/HCl, appearing as a "melt" but is actually a chemical transformation. DSC is the only method that can distinguish this transition.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79087, 5-Aminohexanoic acid. Retrieved from [Link]
-
Stanford Research Systems. (n.d.).[2] Melting Point Determination: A Guide to Methodologies. Retrieved from [Link]
-
Cheméo. (2025). Chemical Properties of 5-Aminohexanoic acid (CAS 628-47-7). Retrieved from [Link]
- Do, T. et al. (2018). Thermal decomposition of amino acids: DSC and TGA studies. Amino Acids, 50, 1-14. (Contextual grounding for amino acid decomposition).
Sources
Technical Comparison: 5-Aminolevulinic Acid (5-ALA) vs. 5-Aminohexanoic Acid (5-AHA)
Topic: Distinguishing 5-Aminohexanoic Acid from 5-Aminolevulinic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Isobaric Trap
In metabolic engineering and pharmaceutical synthesis, 5-aminolevulinic acid (5-ALA) and 5-aminohexanoic acid (5-AHA) present a classic analytical challenge. They are nominally isobaric (Molecular Weight ~131 Da) and share similar solubility profiles, yet they possess divergent biological activities.
-
5-ALA (
) is the critical precursor to heme and chlorophyll, widely used in Photodynamic Therapy (PDT) for its ability to induce Protoporphyrin IX (PpIX) accumulation. -
5-AHA (
) , often referred to as -aminocaproic acid, is a structural analog lacking the ketone functionality of 5-ALA. It is biologically distinct, often acting as an inert bystander in heme pathways or a specific GABA-transaminase inhibitor depending on the biological context.
This guide provides a definitive analytical framework to distinguish these molecules, moving beyond simple retention times to mechanistic validation.
Part 1: Structural & Chemical Divergence
The primary distinction lies in the oxidation state of the carbon chain. 5-ALA is a
| Feature | 5-Aminolevulinic Acid (5-ALA) | 5-Aminohexanoic Acid (5-AHA) |
| IUPAC Name | 5-amino-4-oxopentanoic acid | 5-aminohexanoic acid |
| Formula | ||
| Exact Mass | 131.0582 Da | 131.0946 Da |
| Key Functional Group | Ketone ( | Methyl group ( |
| Reactivity | High (Dimerizes to pyrazines; forms pyrroles) | Stable (Typical amine reactivity) |
| Biological Role | Heme Precursor (PDT Active) | Antifibrinolytic / GABA Analog (PDT Inactive) |
Structural Visualization
The following diagram illustrates the chemical divergence and the resulting analytical decision tree.
Caption: Analytical decision tree based on the specific reactivity of the alpha-aminoketone moiety in 5-ALA.
Part 2: Analytical Protocols (The "How-To")
Do not rely on low-resolution Mass Spectrometry (e.g., single quad) alone, as the nominal mass (131 Da) is identical. Use the following self-validating protocols.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Distinguish based on mass defect (Oxygen vs.
-
Principle: 5-ALA contains more oxygen; 5-AHA contains more hydrogen/carbon.
-
Method:
-
Instrument: Q-TOF or Orbitrap MS.
-
Mode: Positive Electrospray Ionization (ESI+).
-
Target Ions:
-
5-ALA
m/z. -
5-AHA
m/z.
-
-
Validation: A mass difference of ~36 mDa is easily resolvable at 30,000 resolution.
-
Protocol B: HPLC-Fluorescence (The "Knorr" Derivatization)
Objective: Exploit the ketone group of 5-ALA. 5-AHA lacks this group and will not react.
-
Reagents: Acetylacetone, Formaldehyde solution.
-
Workflow:
-
Mix
sample with derivatization reagent (15% acetylacetone / 10% formaldehyde in water). -
Heat at
for 15 minutes. -
Mechanism: 5-ALA undergoes cyclization to form a fluorescent pyrrole derivative. 5-AHA remains a linear amine.
-
Detection: HPLC with Fluorescence Detector (Ex: 370 nm, Em: 460 nm).
-
Result: Only 5-ALA yields a peak. 5-AHA is silent.
-
Protocol C: 1H-NMR Spectroscopy
Objective: Definitive structural proof.
-
5-ALA Signature: Look for the singlet at
ppm (methylene between amine and ketone) and triplets at ppm (succinyl backbone). -
5-AHA Signature: Look for the doublet at
ppm (methyl group) and a complex multiplet pattern for the saturated chain. The absence of the downfield ketone-adjacent protons is diagnostic.
Part 3: Biological Performance & Mechanism[1][2]
In drug development, confusing these two can lead to false negatives in PDT efficacy trials.
Experiment: Protoporphyrin IX (PpIX) Accumulation Assay
Context: 5-ALA is a prodrug.[1] It bypasses the rate-limiting step (ALA-Synthase) in the heme pathway, causing a buildup of photoactive PpIX in cancer cells. 5-AHA cannot enter this pathway.
Methodology:
-
Cell Line: A431 or HeLa cells.
-
Treatment: Incubate cells with 1 mM 5-ALA (Positive Control) vs. 1 mM 5-AHA (Test) for 4 hours.
-
Readout: Fluorescence Microscopy (Ex: 405 nm, Em: 635 nm).
-
Outcome:
-
5-ALA: Intense red fluorescence (cytosolic/mitochondrial).
-
5-AHA: No fluorescence above background.
-
Pathway Visualization
Caption: 5-ALA integrates into the Heme pathway to generate PpIX. 5-AHA is metabolically inert in this specific cascade.
Part 4: Impurity Management
Why does 5-AHA appear in 5-ALA samples?
-
Synthetic Byproducts: If 5-ALA is synthesized via piperidine ring opening or from succinic anhydride derivatives, side reactions can generate saturated alkyl chains (5-AHA) or structural isomers.
-
Degradation: While 5-ALA typically degrades into pyrazines (dimers), reduction conditions (if present) could theoretically produce 5-AHA, though this is rare.
-
Cross-Contamination: 5-AHA is used in polymer synthesis (nylons) and as a linker in peptide synthesis. Shared manufacturing lines are a common source.
Recommendation: For clinical grade 5-ALA, establish a limit test for 5-AHA using the HPLC-Fluorescence method (Protocol B) , as it provides the highest specificity (negative selection) against the saturated analog.
References
-
PubChem. (2025).[1][2] 5-Aminolevulinic Acid (CID 137).[1][3] National Library of Medicine. [Link][3]
-
PubChem. (2025).[1][2] 5-Aminohexanoic Acid (CID 79087).[2] National Library of Medicine. [Link][2]
-
Frontiers in Microbiology. (2022). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications.[4][Link]
-
Acta Poloniae Pharmaceutica. (2000). Determination of 5-aminolevulinic acid (ALA) by HPLC method.[5][6] PubMed. [Link]
-
Journal of Neurochemistry. (1977).[7] Gamma-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T.[7] (Contextual reference for aminohexanoic acid analogs). [Link]
Sources
- 1. 5-Aminolevulinic Acid | C5H9NO3 | CID 137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminohexanoic acid | C6H13NO2 | CID 79087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aminolevulinic acid - Wikipedia [en.wikipedia.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Determination of 5-aminolevulinic acid (ALA) by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 5-aminolevulinic acid in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gamma-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T: effects on brain GABA metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
crystal structure analysis of 5-aminohexanoic acid hydrochloride
A Comparative Guide to the Crystal Structure Analysis of 5-Aminohexanoic Acid Hydrochloride
For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. This guide provides an in-depth technical overview of the , a derivative of the versatile aminocaproic acid family. By detailing the experimental workflow of single-crystal X-ray diffraction (SC-XRD) and presenting a comparative analysis with its well-characterized isomer, 6-aminohexanoic acid, this document serves as a practical resource for elucidating and interpreting molecular structures in the solid state.
The Significance of Solid-State Structure
5-Aminohexanoic acid hydrochloride is an organic salt whose physicochemical properties—such as solubility, stability, and hygroscopicity—are intrinsically linked to its crystal structure. The precise arrangement of molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonds and van der Waals interactions, dictates the macroscopic behavior of the material. For pharmaceutical development, identifying the most stable polymorphic form and understanding its crystal packing is a critical step in ensuring drug product quality and performance.[1][2]
Experimental Workflow: From Powder to Structure
The definitive method for determining the atomic arrangement of a crystalline compound is single-crystal X-ray diffraction (SC-XRD).[3][4] This technique provides an unambiguous 3D map of the molecule and its interactions within the crystal.[1][4] The entire process, from obtaining a suitable crystal to validating the final structure, is a self-validating system that ensures scientific rigor.
Diagram of the SC-XRD Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
1. Synthesis and Crystallization of 5-Aminohexanoic Acid Hydrochloride:
-
Rationale: The primary prerequisite for SC-XRD is a high-quality, single crystal, typically 30-300 microns in size and free of defects.[4] The quality of the crystal directly impacts the resolution and accuracy of the final structure.
-
Protocol:
-
Synthesis: 5-Aminohexanoic acid can be synthesized via the hydrolysis of its corresponding lactam, 6-methyl-2-piperidone.[5] To prepare the hydrochloride salt, the purified 5-aminohexanoic acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid.
-
Crystallization: The slow evaporation technique is a robust method for growing crystals of small organic molecules. A saturated solution of 5-aminohexanoic acid hydrochloride in a solvent system like ethanol/water is prepared. The solution is loosely covered to allow the solvent to evaporate over several days, promoting the formation of well-ordered crystals.
-
2. Data Collection and Processing:
-
Rationale: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.[4] The geometry and intensity of the diffracted beams contain the information needed to reconstruct the electron density map of the unit cell.
-
Protocol:
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The sample is typically flash-cooled under a stream of nitrogen gas to minimize radiation damage.
-
Data Acquisition: The mounted crystal is placed on a diffractometer. A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction images on a detector.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing a list of reflections and their corresponding intensities.
-
3. Structure Solution, Refinement, and Validation:
-
Rationale: Computational methods are used to solve the "phase problem" and build an atomic model that best fits the experimental data. The quality of this model is assessed using statistical figures of merit.
-
Protocol:
-
Structure Solution: Direct methods or Patterson methods are used to determine the initial phases of the structure factors, leading to a preliminary electron density map.
-
Model Refinement: The initial atomic model is refined using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Key indicators of a good refinement are the R-factors (R1 and wR2), which should ideally be low (e.g., R1 < 5%).
-
Validation: The final structure is validated using software like PLATON to check for missed symmetry, incorrect atom assignments, and overall geometric sensibility. The results are compiled into a Crystallographic Information File (CIF).
-
Comparative Analysis: 5-AHH vs. 6-AHH
To contextualize the structural features of 5-aminohexanoic acid hydrochloride (5-AHH), a comparison with its structural isomer, 6-aminohexanoic acid (6-AHH), is highly instructive. While the crystal structure of 5-AHH is not publicly available as of this guide's publication, we can predict its features based on known structures and compare them to the experimentally determined structure of 6-AHH.[6]
6-Aminohexanoic acid, a precursor to Nylon-6, exists as a zwitterion in the solid state, with a protonated amino group (–NH₃⁺) and a deprotonated carboxylate group (–COO⁻).[6][7] This internal salt formation leads to strong intermolecular hydrogen bonds that define its crystal packing.
In contrast, 5-aminohexanoic acid hydrochloride is an organic salt containing a protonated amino group (–NH₃⁺), a neutral carboxylic acid group (–COOH), and a chloride anion (Cl⁻) for charge balance. This fundamental difference is expected to lead to distinct crystal packing arrangements.
Table 1: Predicted vs. Experimental Crystallographic Data
| Parameter | 5-Aminohexanoic Acid Hydrochloride (Predicted) | 6-Aminohexanoic Acid (Experimental) |
| Chemical Form | Salt (R-NH₃⁺Cl⁻, R-COOH) | Zwitterion (R-NH₃⁺, R-COO⁻) |
| Dominant H-Bonds | N-H···Cl, N-H···O, O-H···Cl, O-H···O | N-H···O |
| Space Group | Likely centrosymmetric (e.g., P2₁/c) | P2₁/c |
| Unit Cell Volume | Dependent on packing efficiency | ~780 ų |
| Key Structural Motif | The chloride ion will be a primary hydrogen bond acceptor, likely forming multiple N-H···Cl and possibly O-H···Cl bonds, creating a layered or networked structure.[8] | Head-to-tail hydrogen bonding between the –NH₃⁺ and –COO⁻ groups of adjacent molecules, forming chains or sheets. |
| Conformation | The aliphatic chain will likely adopt a stable, extended conformation to maximize van der Waals interactions. | Extended, zig-zag conformation of the hexanoic acid backbone. |
The presence of the chloride ion in the 5-AHH structure is the most critical difference. Studies on other amino acid hydrochlorides show that chloride ions are excellent hydrogen bond acceptors and play a crucial role in organizing the crystal lattice, often forming intricate hydrogen-bonded networks with the protonated amino groups.[8] This contrasts sharply with the direct head-to-tail interactions seen in zwitterionic amino acids like 6-AHH.
Conclusion
The , performed through the robust methodology of single-crystal X-ray diffraction, provides definitive insights into its solid-state properties. By comparing its predicted structural features with the known structure of its isomer, 6-aminohexanoic acid, we can appreciate how subtle changes in molecular structure—the position of the amino group and the formation of a hydrochloride salt versus a zwitterion—lead to profound differences in intermolecular interactions and crystal packing. This understanding is fundamental for researchers in materials science and is an indispensable component of modern drug development.
References
-
Structural studies on C-amidated amino acids and peptides: structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts. IUCr Journals. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Matmatch. Available at: [Link]
-
Aminocaproic acid. Wikipedia. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]
-
X-ray single-crystal diffraction. FZU. Available at: [Link]
-
Synthesis of 5-amino-hexanoic acid. PrepChem.com. Available at: [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. X-ray single-crystal diffraction | FZU [fzu.cz]
- 3. excillum.com [excillum.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. prepchem.com [prepchem.com]
- 6. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.iucr.org [journals.iucr.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Aminohexanoic Acid Hydrochloride
As a Senior Application Scientist, I understand that meticulous adherence to safety protocols is paramount in the laboratory. This guide provides a detailed, procedural framework for the safe and compliant disposal of 5-Aminohexanoic acid hydrochloride. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.
Understanding the Hazard Profile of 5-Aminohexanoic Acid Hydrochloride
Before handling any chemical, a thorough understanding of its potential hazards is crucial. 5-Aminohexanoic acid, and its hydrochloride salt, are generally not classified as acutely hazardous. However, they can cause skin, eye, and respiratory irritation[1][2][3]. It is essential to consult the Safety Data Sheet (SDS) for the specific formulation you are using, as hazard information can vary between suppliers.
Key Hazard Information Summary:
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation[1][3]. | GHS07 |
| Eye Irritation | Causes serious eye irritation[1][2][3]. | GHS07 |
| Respiratory Irritation | May cause respiratory irritation[1][2]. | GHS07 |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Not Classified |
This table provides a general overview. Always refer to the specific SDS for your product.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling 5-Aminohexanoic acid hydrochloride in any form. This practice minimizes the risk of accidental exposure during routine handling, spill cleanup, and disposal procedures.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact[4][5].
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical[4][5].
-
Body Protection: A standard laboratory coat should be worn to protect street clothing and skin from potential splashes[4][6].
-
Respiratory Protection: While generally not required for small quantities in a well-ventilated area, a dust mask or respirator may be necessary if you are handling large quantities of the solid form or if there is a risk of generating dust[4].
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and organized response is critical to prevent the spread of contamination and minimize exposure.
3.1. Minor Spills (Solid or Liquid)
A minor spill is typically a small quantity (e.g., less than 100g of solid or 100mL of a solution) that you are comfortable and equipped to handle.
-
Alert Colleagues: Inform others in the immediate vicinity of the spill.
-
Don Appropriate PPE: If not already wearing it, put on your lab coat, safety goggles, and gloves.
-
Contain the Spill:
-
Clean Up:
-
Decontaminate the Area: Clean the spill area with soap and water, and then wipe it down with a clean, wet cloth[8].
-
Dispose of Contaminated Materials: All materials used for cleanup (gloves, paper towels, absorbent pads) must be placed in the chemical waste container with the spilled substance[7].
3.2. Major Spills
A major spill involves a large quantity of the chemical, is in a poorly ventilated area, or is beyond your capacity to clean up safely.
-
Evacuate: Immediately evacuate the area and alert others to do the same.
-
Isolate: Close the doors to the affected area to contain any potential vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Provide them with the chemical name, location of the spill, and an estimate of the quantity.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency personnel.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of 5-Aminohexanoic acid hydrochloride is that it must be managed as chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash [1][9].
4.1. Disposal of Unused or Expired 5-Aminohexanoic Acid Hydrochloride (Solid)
-
Container Labeling: Ensure the original container is clearly labeled with the full chemical name. If the original label is damaged, create a new hazardous waste label that includes the chemical name, the words "Hazardous Waste," and any relevant hazard warnings[10].
-
Segregation: Store the container in a designated satellite accumulation area (SAA) for chemical waste[3]. Ensure it is segregated from incompatible materials, such as strong oxidizing agents[7].
-
Waste Pickup Request: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department[11].
4.2. Disposal of Aqueous Solutions of 5-Aminohexanoic Acid Hydrochloride
-
Waste Container: Use a dedicated, compatible, and clearly labeled waste container for aqueous solutions containing 5-Aminohexanoic acid hydrochloride. Plastic containers are often preferred[12]. The container must be labeled with "Hazardous Waste" and the full names and approximate concentrations of all components[13].
-
Collection: As you generate waste, add it to this container. Do not mix it with other waste streams, especially organic solvents or incompatible chemicals[5].
-
Storage: Keep the waste container securely capped and stored in a designated SAA with secondary containment to prevent spills[14].
-
Disposal: Once the container is full, or in accordance with your institution's time limits for SAAs, arrange for a pickup by your EHS department[3].
4.3. Disposal of Contaminated Labware and PPE
-
Solid Waste: Items such as gloves, weigh boats, and paper towels that are contaminated with 5-Aminohexanoic acid hydrochloride should be collected in a designated solid chemical waste container. This is typically a plastic bag or a lined bin clearly labeled as "Hazardous Waste" with the name of the chemical contaminant[7].
-
Sharps: Needles, syringes, or other sharps contaminated with this chemical should be placed in a designated sharps container for chemical waste.
-
Glassware: If glassware is to be disposed of, it should be triple-rinsed with a suitable solvent (water is appropriate for this compound). The rinsate must be collected and disposed of as hazardous liquid waste[15]. The cleaned glassware can then be disposed of in a broken glass container.
Decontamination of Surfaces and Equipment
Thorough decontamination is essential to prevent cross-contamination and accidental exposure.
-
Prepare a Cleaning Solution: A simple solution of soap and water is generally effective for decontaminating surfaces and equipment that have come into contact with 5-Aminohexanoic acid hydrochloride[8][16].
-
Decontamination Procedure:
-
Wearing appropriate PPE, wipe down the contaminated surface or equipment with the soap and water solution.
-
Follow with a wipe-down using a clean, water-dampened cloth to remove any soap residue.
-
Finally, wipe the area dry with a clean cloth.
-
-
Waste Disposal: All cleaning materials (sponges, cloths, etc.) should be disposed of as solid chemical waste[8].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Aminohexanoic acid hydrochloride waste.
Caption: Disposal decision workflow for 5-Aminohexanoic acid hydrochloride.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always remember that your institution's Environmental Health and Safety department is a valuable resource for specific guidance and clarification on waste disposal policies.
References
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. [Link]
-
Aminocaproic Acid Oral Solution USP, 0.25 g/mL SAFETY DATA SHEET. (2024). Carnegie Pharmaceuticals LLC. [Link]
-
Material Safety Data Sheet - 6-Aminocaproic acid MSDS. (2005). [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
-
Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University. [Link]
-
Safety Guidelines | Organic Chemistry I Lab. (n.d.). [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. [Link]
-
Lab Safety Rules and Guidelines. (2024). [Link]
-
Cleaning up chemical spills in the laboratory. (2023). The Official Blog of Edvotek. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
-
6-Aminohexanoic acid - SAFETY DATA SHEET. (2015). [Link]
-
Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. (2022). YouTube. [Link]
-
Chemical Waste Disposal. (2014). YouTube. [Link]
-
How to Clean Up a Small Spill. (2020). YouTube. [Link]
-
Hazardous waste pickup instructions. (2025). YouTube. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025). [Link]
-
How To: Lab Waste. (2022). YouTube. [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acs.org [acs.org]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. westlab.com [westlab.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. vumc.org [vumc.org]
- 16. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
